(6-Methoxychroman-4-yl)methanamine

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Stop wasting time on 'close-in' analogs. This 4-methanamine-6-methoxy chromane derivative is the exact building block for your CNS-targeted library. Its primary amine enables rapid amide/sulfonamide diversification, while the balanced LogP (1.66) and low TPSA (44 Ų) support passive BBB penetration. Don't gamble with positional isomers—procure the structurally verified (6-Methoxychroman-4-yl)methanamine to eliminate SAR uncertainty.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B11905883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxychroman-4-yl)methanamine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCCC2CN
InChIInChI=1S/C11H15NO2/c1-13-9-2-3-11-10(6-9)8(7-12)4-5-14-11/h2-3,6,8H,4-5,7,12H2,1H3
InChIKeyVRMUIYITQBJQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methoxychroman-4-yl)methanamine: Procurement & Selection Guide for the Chromane-Derived Primary Amine Scaffold


(6-Methoxychroman-4-yl)methanamine (CAS 776247-24-6) is a primary amine-functionalized chromane derivative. Its core structure comprises a 3,4-dihydro-2H-1-benzopyran ring substituted with a methoxy group at the 6-position and a methanamine group at the 4-position. This compound serves as a key synthetic intermediate and building block in medicinal chemistry, with a molecular formula of C11H15NO2 and a molecular weight of approximately 193.24 g/mol . Its physicochemical properties, including a calculated ACD/LogP of 1.66 and a topological polar surface area of 44 Ų, dictate its behavior in biological and chemical systems .

Why Generic Chromane Methanamines Cannot Substitute for (6-Methoxychroman-4-yl)methanamine


Within the chromane methanamine class, even minor positional and substituent variations profoundly alter physicochemical, ADME, and pharmacological profiles. For instance, shifting the amine from the 4- to the 3-position changes both steric and electronic properties, while replacing the 6-methoxy group with hydrogen or a halogen drastically alters lipophilicity, membrane permeability, and target binding kinetics . Furthermore, chiral analogs like (R)-6-methoxychroman-4-amine exhibit distinct biological activities compared to racemic mixtures, underscoring that generic or 'close-in' scaffolds cannot be assumed to yield equivalent results in target-specific assays or synthetic pathways. Direct substitution with an analog lacking the exact 4-methanamine-6-methoxy substitution pattern introduces unquantified risks in hit-to-lead campaigns and structure-activity relationship (SAR) studies .

Quantitative Differentiation of (6-Methoxychroman-4-yl)methanamine Against Closest Analogs


Lipophilicity (LogP) Comparison: (6-Methoxychroman-4-yl)methanamine vs. Chroman-4-ylmethanamine

(6-Methoxychroman-4-yl)methanamine exhibits an ACD/LogP of 1.66, which is higher than the unsubstituted chroman-4-ylmethanamine analog due to the electron-donating and lipophilic contributions of the 6-methoxy group. This difference influences membrane permeability and oral bioavailability potential, making the target compound more suitable for programs targeting moderately lipophilic chemical space [1].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Polar Surface Area (PSA) and Oral Bioavailability Potential: (6-Methoxychroman-4-yl)methanamine vs. 6-Methoxychroman-4-amine

The topological polar surface area (TPSA) of (6-Methoxychroman-4-yl)methanamine is 44 Ų, which is lower than that of the direct amine analog 6-methoxychroman-4-amine (TPSA ~55 Ų). This reduction in PSA is attributable to the extended methylene linker in the methanamine moiety, which decreases polarity and enhances membrane permeability. A TPSA below 60 Ų is a favorable predictor of oral bioavailability, positioning the target compound advantageously relative to the more polar amine derivative .

Medicinal Chemistry ADME Prediction Drug Design

Ionization State and Solubility Profile: (6-Methoxychroman-4-yl)methanamine vs. (6-Methoxychroman-3-yl)methanamine

At physiological pH 7.4, (6-Methoxychroman-4-yl)methanamine exists predominantly in its neutral form, as indicated by an ACD/LogD of -0.61. In contrast, the 3-yl isomer is predicted to have a lower LogD at pH 7.4 due to differential electronic effects of the substitution pattern. The more neutral character of the 4-yl derivative enhances passive membrane permeability, whereas the 3-yl analog may exhibit higher aqueous solubility but lower membrane penetration [1].

ADME Prediction Formulation Science Bioavailability

Hydrogen Bond Donor Count and CNS Drug-Likeness: (6-Methoxychroman-4-yl)methanamine vs. 6-Methoxychroman-4-amine

(6-Methoxychroman-4-yl)methanamine possesses two hydrogen bond donors (HBDs), while the analog 6-methoxychroman-4-amine has only one. In the context of CNS drug design, the optimal HBD count is ≤3 for adequate blood-brain barrier (BBB) penetration. While both compounds fall within the permissible range, the target compound's additional HBD may confer advantages in target engagement where polar interactions are required, without exceeding BBB-permeability thresholds .

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Structural Specificity and Synthetic Utility: (6-Methoxychroman-4-yl)methanamine as a Unique Building Block

The precise substitution pattern of (6-Methoxychroman-4-yl)methanamine—a 4-methanamine and a 6-methoxy group—offers a distinct vector for further functionalization not available in other positional isomers. For example, (6-methoxychroman-3-yl)methanamine, while sharing the same molecular formula, presents a different spatial orientation of the primary amine, leading to divergent molecular geometries in derived amides, ureas, and sulfonamides. This positional isomerism directly impacts binding pocket complementarity and is a critical factor in SAR-driven lead optimization [1].

Medicinal Chemistry Synthetic Methodology Library Design

Rotatable Bond Count and Molecular Flexibility: (6-Methoxychroman-4-yl)methanamine vs. (R)-6-Methoxychroman-4-amine

(6-Methoxychroman-4-yl)methanamine possesses two freely rotatable bonds, whereas the chiral (R)-6-methoxychroman-4-amine has only one. The additional rotatable bond in the target compound, arising from the methylene linker in the methanamine group, introduces conformational flexibility. While higher rotatable bond counts generally correlate with decreased oral bioavailability, the target compound's count of two remains within the optimal range (<5) for drug-likeness, and the additional flexibility may allow for better accommodation within flexible binding pockets compared to the more rigid amine analog [1].

Medicinal Chemistry ADME Prediction Conformational Analysis

Optimal Research and Procurement Scenarios for (6-Methoxychroman-4-yl)methanamine


Scaffold for CNS-Penetrant Probe Development

Given its favorable physicochemical properties—moderate LogP (1.66), low TPSA (44 Ų), and only two HBDs—(6-Methoxychroman-4-yl)methanamine is a compelling starting point for the design of CNS-active small molecules. Its balanced lipophilicity and polarity profile supports passive BBB penetration, making it suitable for target classes such as GPCRs and ion channels expressed in the central nervous system .

Key Intermediate in Parallel Library Synthesis

The primary amine handle at the 4-position allows for rapid diversification through amide bond formation, reductive amination, or sulfonamide coupling. This makes the compound an ideal core for generating focused libraries in high-throughput medicinal chemistry campaigns, particularly when exploring SAR around chromane-based pharmacophores .

Physicochemical Probe in ADME Comparative Studies

The distinct LogD profile (ACD/LogD of -0.61 at pH 7.4) and moderate LogP of (6-Methoxychroman-4-yl)methanamine make it a useful tool compound for benchmarking cellular permeability and metabolic stability assays. It can serve as a reference point in studies evaluating the impact of methoxy substitution and amine positioning on chromane ADME properties, informing broader lead optimization strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methoxychroman-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.